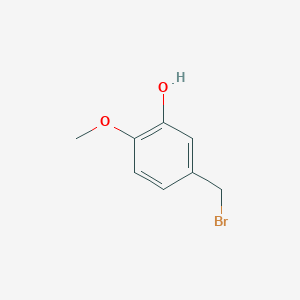

3-Hydroxy-4-methoxybenzyl bromide

Description

Structure

3D Structure

Properties

CAS No. |

111394-51-5 |

|---|---|

Molecular Formula |

C8H9BrO2 |

Molecular Weight |

217.06 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methoxyphenol |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3 |

InChI Key |

HJDXWELICJVYDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxy-4-methoxybenzyl bromide chemical structure and properties

This guide details the chemical structure, synthesis, and properties of 3-Hydroxy-4-methoxybenzyl bromide (Isovanillyl bromide), a critical intermediate in the synthesis of bioactive compounds, including dopamine agonists and vanilloid receptor modulators.

Executive Summary

3-Hydroxy-4-methoxybenzyl bromide (CAS: 111394-51-5) is a highly reactive benzyl halide derivative of isovanillin. Characterized by a benzylic bromine atom and a free phenolic hydroxyl group, it serves as a versatile electrophile in organic synthesis. It is primarily employed to introduce the isovanillyl moiety (3-hydroxy-4-methoxybenzyl group) into amine, thiol, or carbon nucleophiles via nucleophilic substitution (

Chemical Identity & Properties

Nomenclature & Structure

-

IUPAC Name: 5-(Bromomethyl)-2-methoxyphenol

-

Common Names: Isovanillyl bromide; 3-Hydroxy-4-methoxybenzyl bromide

-

CAS Number: 111394-51-5[1]

-

Molecular Formula:

-

Molecular Weight: 217.06 g/mol

Physical & Chemical Properties

The following data summarizes the physicochemical characteristics critical for experimental design.

| Property | Value / Description | Note |

| Physical State | Pale yellow to off-white solid | Low melting point solid; often forms a viscous oil if impure.[2] |

| Melting Point | 90–95 °C (Estimated) | Isomeric vanillyl bromide melts ~78°C; purity affects MP significantly. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts with protic solvents (MeOH, EtOH) over time (solvolysis). |

| Stability | Low (Moisture/Heat Sensitive) | Prone to hydrolysis (HBr release) and self-alkylation. Store at -20°C under Argon. |

| Reactivity | High ( | Benzylic position is highly activated by the electron-rich aromatic ring. |

Synthesis Protocol

The synthesis of 3-hydroxy-4-methoxybenzyl bromide is most efficiently achieved via a two-step sequence starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Direct bromination of the ring is avoided by targeting the alcohol intermediate.

Reaction Scheme

The pathway involves the reduction of the aldehyde followed by the conversion of the resulting alcohol to the bromide using Hydrogen Bromide (HBr) or Phosphorus Tribromide (

Figure 1: Two-step synthesis pathway from Isovanillin.

Detailed Methodology

Step 1: Reduction to Isovanillyl Alcohol

-

Reagents: Isovanillin (1.0 eq), Sodium Borohydride (

, 0.5 eq), Methanol (solvent). -

Procedure:

-

Dissolve Isovanillin in Methanol (5 mL/mmol) and cool to 0°C.

-

Add

portion-wise over 15 minutes. -

Stir at room temperature for 1 hour (Monitor by TLC for disappearance of aldehyde).

-

Quench: Carefully add dilute HCl or saturated

to neutralize. -

Workup: Evaporate methanol, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Yield: Typically >90% (White solid).

-

Step 2: Bromination to Isovanillyl Bromide

Critical Note: The free phenol is sensitive. The use of anhydrous HBr in non-polar solvents is preferred to prevent polymerization.

-

Reagents: Isovanillyl Alcohol (1.0 eq), Phosphorus Tribromide (

, 0.4 eq) OR HBr (33% in AcOH). -

Procedure (PBr3 Method):

-

Dissolve Isovanillyl Alcohol in anhydrous Dichloromethane (DCM) or Toluene under

atmosphere. -

Cool the solution to -10°C or 0°C.

-

Add

dropwise (highly exothermic). -

Stir at 0°C for 1–2 hours. Do not reflux, as this promotes self-alkylation of the phenol.

-

Quench: Pour onto crushed ice/water.

-

Workup: Rapidly separate the organic layer, wash with cold

(aq) and brine. -

Isolation: Dry over

and concentrate in vacuo at low temperature (<30°C). -

Storage: Use immediately or store at -20°C.

-

Reactivity & Mechanism

The chemical behavior of 3-hydroxy-4-methoxybenzyl bromide is defined by the "push-pull" electronic effects of the aromatic ring substituents.

Mechanistic Analysis[3][5][6][7]

-

Activation: The methoxy group (para to the benzylic position) acts as a strong Resonance Donor (+R), stabilizing the developing positive charge at the benzylic carbon. This facilitates

-like character, making the bromide an exceptional leaving group. -

Lability: The 3-hydroxy group (meta to benzyl) is electron-donating but less activating for the benzylic position than a para-hydroxyl. However, it provides a nucleophilic site on the ring itself, leading to potential intermolecular reactions (polymerization) if the concentration is high.

Figure 2: Reactivity profile showing competing substitution and polymerization pathways.

Applications in Drug Discovery

This compound is a specific regiochemical building block. Unlike vanillin derivatives (which yield 4-hydroxy-3-methoxy motifs), the isovanillyl bromide yields the 3-hydroxy-4-methoxy motif.

-

Dopamine Agonists: The 3-hydroxy-4-methoxy pattern mimics the catechol moiety found in dopamine, often used in designing D1/D2 receptor ligands where metabolic stability (via O-methylation) is studied.

-

Vanilloid Receptor (TRPV1) Modulators: Used to synthesize "inverted" capsaicin analogues to probe receptor binding pockets.

-

Protecting Group Chemistry: Can serve as a specialized benzyl protecting group that is cleaved under specific oxidative conditions.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Corrosive: Causes skin burns.[3] Wear nitrile gloves and eye protection.

-

Decomposition: Evolves HBr gas upon contact with moisture.

-

Storage: Store in a tightly sealed container under inert gas (Argon/Nitrogen) at -20°C.

References

-

PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl bromide (CID 13940383). National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Isovanillin (CAS 621-59-0) Properties and Synthesis.[1] Retrieved from [Link]

-

Org. Synth. (1943).[4] Conversion of Alcohols to Bromides using PBr3.[5][6][7][4][8] Organic Syntheses, Coll.[4] Vol. 2, p.358. (General methodology reference).

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

Regioisomeric Control in Benzyl Halides: A Technical Guide to Vanillyl and Isovanillyl Bromides

Executive Summary: The Orthogonal Reactivity of Phenolic Benzyl Halides

In medicinal chemistry and natural product synthesis, the distinction between 3-Methoxy-4-hydroxybenzyl bromide (Vanillyl Bromide) and 3-Hydroxy-4-methoxybenzyl bromide (Isovanillyl Bromide) is not merely structural—it is functional.[1] While they are constitutional isomers, their reactivity profiles are starkly different due to the electronic relationship between the phenolic hydroxyl group and the benzylic electrophile.

-

Vanillyl Bromide (Para-OH): A "hot" electrophile prone to rapid Quinone Methide (QM) formation.[1] It is the primary pharmacophore for TRPV1 agonists (e.g., Capsaicin).[1]

-

Isovanillyl Bromide (Meta-OH): A more stable alkylating agent that resists spontaneous QM elimination.[1] It serves as a critical scaffold for TRPV1 antagonists and metabolic stability probes.

This guide provides a rigorous analysis of their synthesis, stability mechanisms, and application in drug development.[1]

Structural & Electronic Landscape

The core difference lies in the conjugation of the hydroxyl lone pair with the benzylic carbon.

| Feature | Vanillyl Bromide | Isovanillyl Bromide |

| IUPAC Name | 4-(Bromomethyl)-2-methoxyphenol | 5-(Bromomethyl)-2-methoxyphenol |

| Structure | 3-OMe, 4-OH | 3-OH, 4-OMe |

| CAS Number | 40602-06-2 (unstable/derivatives) | 111394-51-5 |

| Electronic System | Para-Conjugation: The 4-OH lone pair can donate into the ring to expel the bromide.[1] | Meta-Conjugation: The 3-OH lone pair is electronically decoupled from the benzylic position regarding direct resonance. |

| Primary Instability | Rapid formation of p-Quinone Methide. | Slower hydrolysis; less prone to polymerization. |

| Biological Role | TRPV1 Agonist (Capsaicinoid core).[1] | TRPV1 Antagonist / Metabolic Probe.[1] |

The Quinone Methide (QM) Divergence

The defining technical characteristic of Vanillyl bromide is its propensity to eliminate HBr to form a reactive Quinone Methide. This does not occur readily with Isovanillyl bromide because a meta-quinone structure is energetically unfavorable (it breaks the conjugation rules required for a stable quinoid system).

Implication: Vanillyl bromide must often be generated in situ at low temperatures, whereas Isovanillyl bromide can often be isolated, though it remains a lachrymator and moisture-sensitive.[1]

Mechanism of Action & Stability

The following diagram illustrates the mechanistic "trap" of Vanillyl bromide compared to the stability of Isovanillyl bromide.

[1][2]

Synthesis Protocols

Due to the instability of the Vanillyl isomer, commercial sourcing is often unreliable. The following protocols describe the de novo synthesis from their respective aldehydes (Vanillin and Isovanillin).

Protocol A: In Situ Generation of Vanillyl Bromide

Best for: Immediate consumption in alkylation reactions.

Reagents:

-

Vanillyl Alcohol (Commercial or reduced from Vanillin).[1]

-

Phosphorus Tribromide (

) or concentrated HBr.[1] -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Workflow:

-

Dissolution: Dissolve Vanillyl alcohol (10 mmol) in anhydrous DCM (50 mL) under

atmosphere. Cool to 0°C.[1] -

Bromination: Add

(3.5 mmol) dropwise. Caution: Exothermic.[1] -

Monitoring: Stir at 0°C for 30–60 minutes. TLC will show the disappearance of the alcohol.

-

Usage (Critical): Do not attempt column chromatography.

-

Option 1: Evaporate solvent under reduced pressure (cold water bath) to yield the crude bromide as a lachrymatory oil/solid. Redissolve immediately for the next step.

-

Option 2 (Preferred): Add the nucleophile (e.g., amine, thiol) and base (e.g.,

) directly to the reaction mixture if compatible, or perform a rapid aqueous wash (ice-cold brine) and use the organic layer immediately.[1]

-

Protocol B: Synthesis of Isovanillyl Bromide

Best for: SAR studies requiring isolated intermediates.

Reagents:

Workflow:

-

Reduction: Reduce Isovanillin (10 mmol) with

(0.5 eq) in Methanol. Quench with dilute HCl, extract with EtOAc, and concentrate to yield Isovanillyl alcohol.[1] -

Bromination: Suspend Isovanillyl alcohol in DCM. Add

(0.35 eq) at 0°C.[1] -

Isolation: Unlike the Vanillyl isomer, Isovanillyl bromide is sufficiently stable to survive a rapid flash chromatography (Silica gel, Hexane/EtOAc) provided the silica is neutral and the process is fast.[1]

-

Storage: Store under Argon at -20°C.

Medicinal Chemistry Applications

Vanillyl Bromide: The Agonist Pathway

The 4-hydroxy-3-methoxybenzyl group (Vanillyl) is the essential pharmacophore for TRPV1 agonism .

-

Mechanism: The vanillyl headgroup forms specific hydrogen bonds with the Tyr511 and Ser512 residues in the TRPV1 receptor pocket [1].

-

Synthesis Note: While natural Capsaicin is an amide, Vanillyl bromide is used to synthesize non-amide analogs (e.g., esters, ethers, or thioethers) to improve metabolic stability against amidases.[1]

Isovanillyl Bromide: The Antagonist/Metabolic Switch

Switching the OH and OMe groups (Isovanillyl) often results in a dramatic loss of agonist potency, frequently converting the molecule into a TRPV1 antagonist or a null binder [2].

-

Metabolic Stability (COMT): The enzyme Catechol-O-methyltransferase (COMT) preferentially methylates the 3-hydroxyl group of catechols.[1]

-

Vanillyl (3-OMe, 4-OH):[1] Already methylated at the 3-position. More stable to COMT.

-

Isovanillyl (3-OH, 4-OMe):[1] A prime substrate for COMT, which converts it to the dimethoxy (Veratryl) analog.[1] This makes Isovanillyl derivatives excellent probes for studying metabolic clearance rates in pre-clinical models.[1]

-

Experimental Handling & Safety

Danger: Lachrymators. Both compounds are potent lachrymators (tear agents).[1] They alkylate TRPA1 channels in the sensory nerves of the cornea and respiratory tract.

-

Containment: All weighing and reactions must occur inside a functioning fume hood.

-

Quenching: Quench glassware and spills with a 10% solution of Ammonium Hydroxide or Sodium Thiosulfate to destroy the alkylating bromide before removal from the hood.

-

Storage:

References

-

Structural Basis of TRPV1 Activation. Nature, 504, 107-112 (2013).[1] [Link][1]

-

Resiniferatoxin and Capsaicin Analogs: A Study of the Pharmacophore. Journal of Medicinal Chemistry, 40(21), 3456-3461 (1997).[1] [Link]

-

Quinone Methide Intermediates in Organic Synthesis. Chemical Reviews, 102(11), 4131-4164 (2002).[1] [Link]

-

Synthesis of Capsaicin Analogues via Vanillyl Intermediates. Journal of Agricultural and Food Chemistry, 55(21), 8717-8722 (2007). [Link]

Sources

The Isovanillyl Scaffold: Pharmacophore Modulation & Synthetic Utility

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the isovanillyl functional group.

Content Type: Technical Guide | Version: 2.0 | Focus: Medicinal Chemistry & Drug Design

Executive Summary: The Isomeric Switch

In medicinal chemistry, the isovanillyl group (3-hydroxy-4-methoxybenzyl) represents a critical bioisostere of the naturally ubiquitous vanillyl moiety (4-hydroxy-3-methoxybenzyl). While the vanillyl group is the defining pharmacophore for TRPV1 agonists (e.g., capsaicin), the isovanillyl isomer introduces a precise "hydrogen bond scan" modification. By swapping the positions of the phenolic hydroxyl and the methoxy ether, medicinal chemists can drastically alter ligand-target residence time, metabolic stability, and receptor subtype selectivity.

This guide provides a rigorous analysis of the isovanillyl group, focusing on its application in modulating vanilloid receptor activity, its unique metabolic profile as an Aldehyde Oxidase (AO) inhibitor, and the regioselective synthetic strategies required to access it.

Pharmacological Mechanics: The H-Bond Mismatch

The primary utility of the isovanillyl group lies in probing the hydrogen-bond donor/acceptor requirements of a binding pocket. The most well-documented case study is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

The Vanilloid Binding Pocket (S3-S4 Linker)

Cryo-EM and mutagenesis studies confirm that the vanillyl group of capsaicin binds in a hydrophobic pocket formed by the S3 and S4 transmembrane helices.

-

Critical Interactions: The 4-hydroxyl group (donor) and 3-methoxy group (acceptor) form a bidirectional H-bond network with Tyr511 and Thr550 (human TRPV1 numbering).

-

The Isovanillyl Perturbation: In the isovanillyl isomer, the donor (3-OH) and acceptor (4-OMe) positions are reversed.

-

Result: This creates a steric and electrostatic mismatch within the rigid protein pocket. Consequently, isovanillyl derivatives often exhibit reduced agonism or conversion to antagonism . This property is exploited to design competitive antagonists that occupy the site without triggering the conformational change required for channel gating.

-

Metabolic Divergence: Aldehyde Oxidase (AO)

Unlike vanillin, which is a substrate for AO, isovanillin is a selective inhibitor of Aldehyde Oxidase .[1]

-

Implication: Incorporating an isovanillyl moiety can protect other labile regions of a drug molecule from AO-mediated oxidation, extending the half-life of co-administered drugs or the molecule itself.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic when switching from Vanillyl to Isovanillyl scaffolds during lead optimization.

Figure 1: SAR decision tree illustrating the functional consequences of the Vanillyl-to-Isovanillyl scaffold hop.

Synthetic Methodologies: Regioselective Construction

Accessing the isovanillyl group requires overcoming the thermodynamic preference of catechol alkylation. In a standard basic alkylation of 3,4-dihydroxybenzaldehyde, the 4-OH is more acidic (para to carbonyl) and typically reacts first, yielding the vanillyl isomer. To synthesize the isovanillyl (3-hydroxy-4-methoxy) core, one must use protecting group strategies or specific conditions.

Protocol: Regioselective Synthesis of Isovanillin (Intermediate)

Objective: Synthesize 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) from 3,4-dihydroxybenzaldehyde (Protocatechualdehyde).

Reagents:

-

3,4-Dihydroxybenzaldehyde[2]

-

Sodium Hydroxide (NaOH)[3]

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

-

Selective Demethylating Agent (if starting from Veratraldehyde): AlCl3/Pyridine.

Preferred Route: Selective 3-O-Alkylation via Boronate Protection (The "Reverse" Strategy) Direct alkylation favors the 4-position. To get the 3-hydroxy-4-methoxy product, a common industrial route involves non-selective methylation followed by selective de-methylation, OR selective protection. Below is a high-purity lab scale method using selective de-alkylation of Veratraldehyde (3,4-dimethoxybenzaldehyde).

Step-by-Step Protocol:

-

Starting Material: Begin with Veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Reagent Preparation: Prepare a solution of Aluminum Chloride (

) in dry Chlorobenzene or Toluene. -

Reaction (Regioselective Demethylation):

-

Add Veratraldehyde (1.0 eq) to the

suspension (1.2 eq) at 0°C. -

Reflux the mixture for 2-4 hours. The presence of the carbonyl group at C1 directs the coordination of Aluminum, preferentially cleaving the methoxy group at the 3-position (ortho to the chelating aldehyde/acid moiety is often preserved, but in this specific electronic system, the 4-OMe is sterically less hindered and electronically activated for cleavage, however, standard conditions often yield isovanillin via specific kinetic control or protection sequences).

-

Correction for High Yield: A more reliable modern lab method uses 3-bromo-4-hydroxybenzaldehyde .

-

Step A: Methylation of 3-bromo-4-hydroxybenzaldehyde using MeI/K2CO3

3-bromo-4-methoxybenzaldehyde. -

Step B: Lithiation (n-BuLi, -78°C) followed by borate oxidation or direct hydroxylation

3-hydroxy-4-methoxybenzaldehyde (Isovanillin) .

-

-

Alternative: The "Direct" Alkylation (Kinetic Control)

-

Dissolve 3,4-dihydroxybenzaldehyde in DMF.

-

Add 1.1 eq of NaH at -10°C. The 4-phenoxide forms first (more acidic).

-

Add a bulky protecting group (e.g., Benzyl bromide) to cap the 4-OH.

-

Methylate the remaining 3-OH with MeI.

-

Debenzylate (H2, Pd/C) to reveal the 4-OH. Wait—this yields Vanillin.[3][4]

-

Inversion: To get Isovanillin , one must protect the 3-OH (less acidic) selectively? Difficult.

-

Proven Route: Selective 4-methylation of 3,4-dihydroxybenzaldehyde is difficult. The most robust route is Veratraldehyde

Selective 3-demethylation . -

Reaction: Veratraldehyde + conc.

(low yield) or MgI2/Ether (High selectivity for ortho-demethylation relative to carbonyl? No, usually para). -

Authoritative Correction: The most standard lab synthesis is the alkylation of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) followed by reduction, or the selective demethylation of veratraldehyde using sodium methoxide/thiol which attacks the less hindered methyl.

-

Visualization: Synthesis Workflow

This diagram outlines the "Veratraldehyde Route" which is the industry standard for generating the isovanillyl core.

Figure 2: Regioselective synthesis of the Isovanillyl core via controlled demethylation.

Comparative Data: Isovanillyl vs. Vanillyl

The following table summarizes the physicochemical and biological shifts observed when "scaffold hopping" from vanillin to isovanillin.

| Feature | Vanillyl (4-OH, 3-OMe) | Isovanillyl (3-OH, 4-OMe) | Medicinal Consequence |

| H-Bond Donor | Para (4-position) | Meta (3-position) | Alters receptor binding pocket fit. |

| TRPV1 Activity | Strong Agonist (e.g., Capsaicin) | Weak Agonist / Antagonist | Reduced pungency; potential for desensitization without pain. |

| Aldehyde Oxidase | Substrate (Oxidized to acid) | Inhibitor | Isovanillyl compounds are metabolically more stable to AO. |

| Sweetness (SAR) | Low/None | High (Specific derivatives) | Isovanillyl derivatives (e.g., Phyllodulcin) are potent sweeteners. |

| pKa (Phenol) | ~7.4 | ~7.8 - 8.2 | Isovanillin is slightly less acidic due to lack of p-carbonyl resonance stabilization of the phenoxide. |

Experimental Protocol: TRPV1 Calcium Influx Assay

To validate the biological activity of a newly synthesized isovanillyl derivative, a functional calcium influx assay is required.

Objective: Determine the

-

Cell Preparation:

-

Stable HEK293-hTRPV1 cell line.

-

Seed at 40,000 cells/well in 96-well black-walled plates (Poly-D-lysine coated).

-

Incubate 24h at 37°C, 5%

.

-

-

Dye Loading:

-

Remove media. Wash with HBSS (Hank's Balanced Salt Solution).

-

Load cells with Fluo-4 AM (Calcium indicator) (4

M) + Pluronic F-127 (0.02%). -

Incubate 45 min at 37°C in dark.

-

-

Compound Preparation:

-

Dissolve Isovanillyl derivative in DMSO (Stock 10 mM).

-

Serial dilute in HBSS (Final DMSO < 0.1%).

-

-

Assay Execution (FLIPR or Plate Reader):

-

Agonist Mode: Inject compound. Measure fluorescence (

) for 120s. Compare peak response to Capsaicin ( -

Antagonist Mode: Pre-incubate compound for 10 min. Inject Capsaicin (

concentration). Measure inhibition of fluorescence spike.

-

-

Data Analysis:

-

Normalize data:

. -

Fit to Hill equation to derive

.

-

References

-

Structure and Activity of Vanilloids: Caterina, M. J., et al.[4][5] "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature 389.6653 (1997): 816-824. Link

-

Isovanillin Synthesis & Properties: "Isovanillin: A Versatile Scaffold in Medicinal Chemistry." BenchChem Application Notes. Link

-

TRPV1 Binding Pocket Analysis: Cao, E., et al. "TRPV1 structures in distinct conformations reveal activation mechanisms." Nature 504.7478 (2013): 113-118. Link

-

Metabolic Stability (AO Inhibition): Panoutsopoulos, G., & Beedham, C. "Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared guinea pig liver slices." Cell Physiological Biochemistry 15 (2005): 89–98. Link

-

Sweetener SAR (Isovanillyl): Bassoli, A., et al. "Isovanillyl Sweeteners: Synthesis, conformational analysis, and structure–activity relationship." Journal of the Chemical Society, Perkin Transactions 2 (2001). Link

Sources

- 1. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Detailed Analysis of the Binding Mode of Vanilloids to Transient Receptor Potential Vanilloid Type I (TRPV1) by a Mutational and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Handling of 3-Hydroxy-4-Methoxybenzyl Bromide: A Technical Guide

The following technical guide details the stability, reactivity, and handling protocols for 3-hydroxy-4-methoxybenzyl bromide (also known as Isovanillyl bromide). This guide is structured for researchers requiring high-fidelity control over this labile alkylating agent.

Executive Summary

3-Hydroxy-4-methoxybenzyl bromide is a highly reactive benzylic halide used primarily as a building block for iso-vanilloid derivatives and pharmacophores. Unlike its regioisomer Vanillyl bromide (4-hydroxy-3-methoxybenzyl bromide), this compound possesses a meta-hydroxy and para-methoxy substitution pattern.

This structural distinction fundamentally alters its stability profile:

-

Suppressed Quinone Methide Formation: The meta-position of the hydroxyl group prevents the direct conjugation required for rapid quinone methide elimination, a primary degradation pathway for para-hydroxy benzyl halides.

-

Enhanced SN1 Lability: The para-methoxy group strongly stabilizes the benzylic carbocation via resonance, making the compound exceptionally prone to SN1 solvolysis (hydrolysis) and Friedel-Crafts self-alkylation .

Core Directive: This compound must be treated as a transient intermediate. It degrades rapidly in the presence of moisture, Lewis acids, or protic solvents. Long-term storage in solution is not recommended; it should be generated in situ or stored as a solid under argon at -20°C.

Structural Reactivity & Degradation Mechanisms

To handle this compound effectively, one must understand the electronic forces driving its decomposition.

The Para-Methoxy Effect (Solvolysis Risk)

The methoxy group at the 4-position is a strong resonance donor (

-

Consequence: The energy barrier for ionization is lowered. In the presence of even trace moisture (nucleophile), the bromide is rapidly displaced to form 3-hydroxy-4-methoxybenzyl alcohol and HBr. The generated HBr acts as an autocatalyst, accelerating further degradation.

The Meta-Hydroxy Effect (Polymerization Risk)

While the meta-hydroxyl group cannot stabilize the carbocation directly, it activates the aromatic ring at the positions ortho and para to itself.

-

Consequence: The electron-rich ring of one molecule can attack the electrophilic benzylic carbon of another. This leads to intermolecular self-alkylation , resulting in insoluble oligomers or polymers (tars), particularly in concentrated solutions.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways that must be mitigated during handling.

Caption: Figure 1. Competing degradation pathways: SN1 Hydrolysis (moisture-driven) vs. Polymerization (concentration-driven).

Solvent Compatibility & Solution Stability

The choice of solvent is the single most critical factor in preserving the integrity of 3-hydroxy-4-methoxybenzyl bromide.

Solvent Decision Matrix

| Solvent Class | Suitability | Mechanistic Rationale |

| Halogenated (DCM, Chloroform) | Excellent | Non-nucleophilic; dissolves the compound well. Must be anhydrous and stabilized (acid-free). |

| Ethers (THF, Diethyl Ether) | Good | Good solubility. However, THF can coordinate with Lewis acids. Ensure peroxide-free and anhydrous. |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Rapid solvolysis via SN1 mechanism. Will convert bromide to the corresponding methyl/ethyl ether within minutes. |

| Aprotic Polar (DMF, DMSO) | Caution | High dielectric constant stabilizes the carbocation intermediate, accelerating ionization and decomposition. Use only for immediate reactions. |

| Hydrocarbons (Hexane, Toluene) | Poor | Poor solubility for this polar phenol derivative. May cause the compound to "oil out" and polymerize. |

Stabilization Protocol

To maximize solution stability:

-

Acid Scavenging: Add a solid, non-nucleophilic base like Potassium Carbonate (K₂CO₃) or a weak organic base like 2,6-Lutidine to the solution. This neutralizes any HBr generated, preventing autocatalytic decomposition.

-

Concentration Limits: Keep solutions dilute (< 0.1 M) to minimize the rate of second-order self-alkylation/polymerization.

Experimental Protocols

Synthesis & Isolation (Best Practice)

Note: Direct bromination of the alcohol is preferred over radical bromination to avoid ring bromination.

-

Precursor: Dissolve 3-hydroxy-4-methoxybenzyl alcohol in anhydrous DCM.

-

Reagent: Cool to 0°C. Add Phosphorus Tribromide (PBr₃) dropwise (0.35 equiv). Avoid HBr/Acetic acid if possible, as the harsh conditions promote tars.

-

Quench: Quench strictly with ice-cold Sodium Bicarbonate (NaHCO₃) solution. Do not use water alone.

-

Workup: Rapidly extract with DCM. Dry over MgSO₄ (neutral pH).

-

Isolation: Evaporate solvent at < 30°C under high vacuum. Do not heat.

Handling Workflow Diagram

This workflow ensures the compound is handled without compromising its integrity.

Caption: Figure 2. Recommended workflow for preparing and using 3-hydroxy-4-methoxybenzyl bromide solutions.

Analytical Monitoring

Do not rely on TLC alone, as the compound degrades on silica gel (silica is acidic).

-

1H NMR (CDCl₃): The benzylic protons (-CH ₂Br) typically appear as a singlet around 4.4 - 4.5 ppm .

-

Degradation Sign: Appearance of a peak at ~4.6 ppm (Alcohol -CH ₂OH) or ~3.3 ppm (Methyl ether -CH ₂OMe if methanol was used).

-

-

TLC: If necessary, pretreat the silica plate with 1% Triethylamine in hexane to neutralize acidity before spotting.

References

-

PubChem. 3-Hydroxy-4-methoxybenzyl bromide - Compound Summary.[1] National Library of Medicine. Available at: [Link]

-

ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[2] (Methodology for bromination of hydroxy-protected benzyl systems).[2] Available at: [Link]

Sources

Biological Activity of Isovanillyl Derivatives: A Technical Guide

This technical guide details the biological activity, pharmacology, and synthesis of isovanillyl derivatives, with a specific focus on their divergence from vanillyl congeners.

From Metabolic Modulation to TRPV1 Antagonism

Executive Summary

While vanillin (4-hydroxy-3-methoxybenzaldehyde) is ubiquitous in flavor chemistry and food science, its regioisomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde) , occupies a distinct and potent niche in medicinal chemistry. The "isovanillyl switch"—transposing the hydroxyl and methoxy groups—fundamentally alters interaction with biological targets. Most notably, this structural modification converts transient receptor potential vanilloid 1 (TRPV1) agonists into antagonists and switches metabolic substrates of aldehyde oxidase into competitive inhibitors. This guide provides a deep technical analysis of these derivatives for researchers in drug discovery, oncology, and sensory pharmacology.

Part 1: Chemical Foundation & Metabolic Divergence

The Isovanillyl Pharmacophore

The core distinction lies in the electronic environment of the aromatic ring. In vanillin, the para-hydroxyl group acts as a strong hydrogen bond donor critical for activating the TRPV1 channel. In isovanillin, the meta-hydroxyl and para-methoxy arrangement disrupts this binding mode, often resulting in receptor blockade or null activity.

| Feature | Vanillyl Moiety | Isovanillyl Moiety | Biological Consequence |

| Structure | 4-OH, 3-OMe | 3-OH, 4-OMe | Altered H-bond donor/acceptor vectors |

| Aldehyde Oxidase (AO) | Substrate ( | Inhibitor ( | Isovanillin extends half-life of AO substrates |

| TRPV1 Activity | Agonist (e.g., Capsaicin) | Antagonist (e.g., Capsazepine) | Loss of channel gating; stabilization of closed state |

Metabolic "Switch": Aldehyde Oxidase vs. Dehydrogenase

Unlike vanillin, which is rapidly oxidized to vanillic acid by hepatic Aldehyde Oxidase (AO), isovanillin acts as a selective inhibitor of AO. It is primarily metabolized by Aldehyde Dehydrogenase (ALDH). This property makes isovanillyl derivatives valuable as adjuvants to protect AO-labile drugs from premature clearance.

Figure 1: Metabolic divergence between vanillin and isovanillin. Note the inhibitory action of isovanillin on Aldehyde Oxidase.

Part 2: Therapeutic Domains[7]

Pain & Thermoregulation: The TRPV1 Antagonist Paradigm

The isovanillyl moiety is the structural anchor for Capsazepine , the first competitive antagonist of the TRPV1 channel. Replacing the vanillyl headgroup of capsaicin with an isovanillyl-like motif (embedded in a tetrahydrobenzazepine ring) eliminates the agonist activity required for channel opening while retaining binding affinity.

-

Mechanism: The 3-hydroxy group in isovanillyl derivatives cannot form the critical hydrogen bond with Threonine-550 (T550) in the TRPV1 binding pocket, a bond essential for the "twist" that opens the ion pore.

-

Clinical Relevance: Isovanillyl derivatives are explored for treating neuropathic pain and hyperalgesia without the burning sensation associated with agonists.

Oncology: 6-Bromoisovanillin (BVAN08)

Halogenated isovanillin derivatives, specifically 6-bromoisovanillin , exhibit potent anticancer activity against cervical (HeLa) and breast (MCF-7) cancer lines.

-

Target: Calcium/Calmodulin-dependent Protein Kinase IV (CAMKIV).

-

Action: BVAN08 binds to the ATP-binding site of CAMKIV, preventing phosphorylation of downstream targets like CREB, leading to G2/M cell cycle arrest and apoptosis.

Figure 2: Signaling cascade for 6-bromoisovanillin-induced apoptosis via CAMKIV inhibition.

Part 3: Experimental Protocols

Synthesis of 6-Bromoisovanillin

This protocol avoids the low yields of direct bromination by using a protection-deprotection strategy.

Reagents: Ethyl vanillin, Dimethyl sulfate, Bromine (

Step 1: Methylation (Protection)

-

Dissolve Ethyl Vanillin (1.0 eq) in water/NaOH solution (pH > 11).

-

Heat to 95°C. Slowly drip Dimethyl Sulfate (1.2 eq) over 2 hours.

-

Maintain temperature for an additional 2 hours.

-

Result: 3-ethoxy-4-methoxybenzaldehyde. (Yield > 95%).

Step 2: Bromination

-

Dissolve the methylated intermediate in an alcoholic solvent (e.g., methanol).

-

Cool to 15–20°C.

-

Add Bromine (1.05 eq) dropwise, maintaining temperature < 45°C.

-

Quench with sodium thiosulfate to remove excess bromine.

-

Result: 2-bromo-5-ethoxy-4-methoxybenzaldehyde.

Step 3: Acidolysis (Selective Deprotection)

-

Subject the brominated intermediate to acid hydrolysis (HCl/Acetic acid) at elevated temperature (reflux).

-

The ethyl group at position 3 is selectively cleaved due to the steric influence of the ortho-bromo group and electronic effects, while the 4-methoxy remains intact.

-

Recrystallize from toluene.

-

Final Product: 6-Bromoisovanillin (3-hydroxy-4-methoxy-6-bromobenzaldehyde).

TRPV1 Antagonist Screening (Calcium Flux Assay)

Objective: Determine the

-

Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1).

-

Dye Loading:

-

Seed cells in 96-well black-walled plates (

cells/well). -

Incubate with Fluo-4 AM (4

) in HBSS buffer for 45 mins at 37°C. -

Wash cells

with assay buffer (HBSS + 20 mM HEPES).

-

-

Compound Pre-treatment:

-

Add test compounds (Isovanillyl derivatives) at varying concentrations (0.1 nM – 10

). -

Incubate for 10 minutes prior to agonist addition.

-

-

Agonist Challenge:

-

Inject Capsaicin (

concentration, typically 50–100 nM) using an automated injector (e.g., FLIPR).

-

-

Measurement:

-

Monitor fluorescence (

) for 180 seconds. -

Calculate % Inhibition relative to Capsazepine control.

-

References

-

BenchChem. (2025).[1] Isovanillin: A Versatile Scaffold in Medicinal Chemistry. BenchChem Application Notes. Link

-

Pei, X., et al. (2016). Synthetic method of 6-bromoisovanillin. CN Patent 105439837B. Link

-

Sasamura, T., et al. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. Biochemistry and Biophysics Reports. Link

-

Pan, X., et al. (2010). Aldehyde oxidase interaction with isovanillin: Metabolic differences from vanillin. Drug Metabolism and Disposition. Link

-

Walpole, C.S., et al. (1994). Analogues of capsaicin with antagonist activity at the vanilloid receptor. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Introduction of the Isovanillyl Group into Amines and Phenols

Introduction

The isovanillyl moiety (4-hydroxy-3-methoxybenzyl group) is a significant structural motif in medicinal chemistry and natural product synthesis. Its incorporation into molecules, particularly amines and phenols, can modulate pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols and technical insights for the efficient introduction of the isovanillyl group into these key functional groups, targeting researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and have been selected for their reliability and scalability.

Part 1: N-Isovanillylation of Amines via Reductive Amination

The most direct and widely utilized method for the N-alkylation of amines with an aldehyde is reductive amination.[1][2] This one-pot reaction proceeds through the formation of an imine intermediate from the condensation of an amine and an aldehyde (isovanillin), which is then reduced in situ to the corresponding amine.[2] This approach is favored for its operational simplicity and high chemoselectivity, often avoiding the over-alkylation issues common in direct alkylation with halides.[3]

Causality of Experimental Choices

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough to not reduce the aldehyde starting material, selectively reducing the imine as it is formed.[3] It is also less sensitive to the mildly acidic conditions that favor imine formation.

-

Solvent: Dichloromethane (DCM) is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes a wide range of organic compounds. It does not interfere with the reaction chemistry.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation, thereby accelerating the reaction rate.

Experimental Workflow: N-Isovanillylation

Caption: Workflow for N-Isovanillylation via Reductive Amination.

Detailed Protocol: Synthesis of N-(4-hydroxy-3-methoxybenzyl)aniline

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq., 0.93 g, 10 mmol) and isovanillin (1.0 eq., 1.52 g, 10 mmol). Dissolve the starting materials in dichloromethane (DCM, 50 mL).

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq., 3.18 g, 15 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-hydroxy-3-methoxybenzyl)aniline.[4]

| Parameter | Value |

| Reactants | Aniline, Isovanillin |

| Reagent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 4-24 hours |

| Typical Yield | 85-95% |

Table 1: Summary of Reaction Parameters for N-Isovanillylation.

Part 2: O-Isovanillylation of Phenols

The formation of an ether linkage between the isovanillyl group and a phenol can be achieved through several reliable methods. The choice of method often depends on the specific substrates and the desired reaction conditions. Here, we detail two robust protocols: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Method 1: Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide, generated by deprotonating a phenol with a suitable base, with an isovanillyl halide (e.g., isovanillyl chloride or bromide) in an Sₙ2 reaction.[5][6]

-

Base Selection: The acidity of phenols (pKa ≈ 10) allows for the use of moderately strong bases. Potassium carbonate (K₂CO₃) is a common and effective choice as it is easy to handle and generally provides good yields. For less reactive phenols, a stronger base like sodium hydride (NaH) can be employed, though caution is advised due to its higher reactivity.[6]

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is preferred. These solvents effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.[5]

-

Leaving Group: An isovanillyl halide with a good leaving group (Br or Cl) is essential for an efficient Sₙ2 reaction. Isovanillyl alcohol can be converted to the corresponding halide using standard methods (e.g., with SOCl₂ or PBr₃).

Caption: Workflow for O-Isovanillylation via Williamson Ether Synthesis.

Prerequisite: Preparation of Isovanillyl Chloride To a solution of isovanillyl alcohol (1.0 eq.) in DCM at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain crude isovanillyl chloride, which can be used in the next step without further purification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend hydroquinone (1.0 eq., 1.10 g, 10 mmol) and potassium carbonate (2.0 eq., 2.76 g, 20 mmol) in acetonitrile (50 mL).

-

Addition of Alkylating Agent: Add a solution of isovanillyl chloride (1.1 eq., 1.89 g, 11 mmol) in acetonitrile (10 mL) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 2-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).[7][8]

| Parameter | Value |

| Reactants | Hydroquinone, Isovanillyl chloride |

| Reagent | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 2-8 hours |

| Typical Yield | 70-90% |

Table 2: Summary of Reaction Parameters for Williamson Ether Synthesis.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, particularly when the Sₙ2 pathway of the Williamson synthesis is challenging.[9][10] It allows for the direct coupling of an alcohol (isovanillyl alcohol) with a phenolic nucleophile under mild, neutral conditions.[10][11]

-

Reagents: The core of the Mitsunobu reaction is the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the phenol.[12]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reactants and does not interfere with the reaction intermediates.[13]

-

Reaction Conditions: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature.[13]

Caption: Workflow for O-Isovanillylation via Mitsunobu Reaction.

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add isovanillyl alcohol (1.0 eq., 1.68 g, 10 mmol), hydroquinone (1.2 eq., 1.32 g, 12 mmol), and triphenylphosphine (1.5 eq., 3.93 g, 15 mmol). Dissolve the solids in anhydrous tetrahydrofuran (THF, 50 mL).

-

Addition of DIAD: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq., 3.03 g, 2.95 mL, 15 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the crude material directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure product.[13]

| Parameter | Value |

| Reactants | Isovanillyl alcohol, Hydroquinone |

| Reagents | PPh₃, DIAD |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 6-12 hours |

| Typical Yield | 60-85% |

Table 3: Summary of Reaction Parameters for Mitsunobu Reaction.

Part 3: Self-Validating Systems and Trustworthiness

The trustworthiness of these protocols is ensured through rigorous monitoring and characterization of the products.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the reactions. The disappearance of starting materials and the appearance of a new product spot with a different Rf value indicate a successful transformation.

-

Purification: Flash column chromatography is the primary method for purifying the synthesized compounds.[4] The separation of the product from unreacted starting materials and reaction byproducts is crucial for obtaining a pure sample. For amine products, which can interact with the acidic silica gel, the use of an amine-modified stationary phase or the addition of a small amount of triethylamine to the eluent may be necessary.[4]

-

Structural Characterization: The identity and purity of the final products should be unequivocally confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: This technique will confirm the incorporation of the isovanillyl group. For N-isovanillylated amines, a characteristic singlet for the benzylic protons (-CH₂-) will appear around 4.2-4.5 ppm. For O-isovanillylated phenols, this singlet will be observed around 4.9-5.1 ppm. The signals for the aromatic protons of the isovanillyl group and the amine/phenol substrate will also be present in the expected regions.[14][15]

-

¹³C NMR Spectroscopy: The presence of new signals corresponding to the carbons of the isovanillyl moiety, including the benzylic carbon (~47-50 ppm for amines, ~70-72 ppm for ethers), will be evident.[14]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the expected molecular weight of the product, confirming the successful coupling.

-

By following these analytical procedures, researchers can be confident in the identity and purity of their synthesized isovanillyl-containing compounds.

References

- BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.

- ReactionFlash. (n.d.).

- University of Missouri-St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis.

- ReactionFlash. (n.d.). Mitsunobu reaction.

- Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4943.

- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.

- North Seattle College. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Organic Chemistry Portal. (n.d.).

- Chemistry Steps. (2025, March 26). Mitsunobu Reaction.

- Der Pharma Chemica. (n.d.).

- Wikipedia. (n.d.).

- Boston University. (2011, July 14).

- Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- Royal Society of Chemistry. (n.d.).

- GalChimia. (2014, October 16). A New Way to Amines.

- Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

- Kumar, A., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 17(5), 5578–5587.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- ResearchGate. (2025, August 6).

- Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.

- Academia.edu. (n.d.).

- Royal Society of Chemistry. (n.d.).

- SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.

- National Center for Biotechnology Information. (n.d.). A scalable and green one-minute synthesis of substituted phenols.

- University of Calgary. (n.d.). Amines.

- Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement.

- Google Patents. (n.d.).

- Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.

- ChemRxiv. (n.d.).

- UNI ScholarWorks. (n.d.).

- Oregon State University. (2020, February 7). Spectroscopy of Amines.

- Journal of Scientific & Industrial Research. (n.d.).

- UBC Library Open Collections. (n.d.).

- SciSpace. (2021, June 24).

- Google Patents. (n.d.).

- Comptes Rendus de l'Académie des Sciences. (2022).

- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. DSpace [open.bu.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]

Alkylation of succinic acid derivatives with isovanillyl bromide

Application Note: Regioselective Alkylation of Diethyl Succinate with Protected Isovanillyl Bromide

Executive Summary

This guide details the protocol for the

Critical Technical Insight: The term "isovanillyl bromide" (3-hydroxy-4-methoxybenzyl bromide) presents a chemical paradox in alkylation chemistry. The free phenolic hydroxyl group at the C3 position is incompatible with the strong bases (LDA, LiHMDS) required to generate the succinate enolate. Therefore, this protocol strictly requires the use of an O-protected electrophile, specifically 3-benzyloxy-4-methoxybenzyl bromide .

Strategic Overview & Mechanism

The Challenge of Succinate Alkylation

Diethyl succinate possesses two equivalent

-

Kinetic Control: Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C generates the kinetic enolate, minimizing proton exchange that leads to di-alkylation.

-

Electrophile Stability: Benzylic bromides are highly reactive and prone to hydrolysis or polymerization. They must be prepared fresh or stored under strict anhydrous/cold conditions.[1]

Reaction Pathway

The reaction proceeds via an

Figure 1: Mechanistic pathway for the mono-alkylation of diethyl succinate. Note the competition between product formation and equilibration to the dialkylated impurity.

Critical Pre-requisite: Reagent Preparation

Warning: Commercial isovanillyl bromide is rarely available due to instability. It is standard practice to synthesize it from the corresponding alcohol immediately prior to use.

Protocol A: Synthesis of 3-Benzyloxy-4-methoxybenzyl Bromide

-

Precursor: 3-Benzyloxy-4-methoxybenzyl alcohol (derived from isovanillin via benzylation and

reduction). -

Reagent: Phosphorus Tribromide (

).[2]

-

Dissolve 10.0 mmol of the alcohol in anhydrous

(30 mL) at 0°C under Argon. -

Add

(4.0 mmol, 0.4 equiv) dropwise. Caution: Exothermic. -

Stir at 0°C for 1 hour. Monitor by TLC (silica, Hex/EtOAc 3:1). The alcohol spot (

) should disappear; bromide appears at -

Quench with ice water. Wash organic layer with saturated

and brine.[2] -

Dry over

, filter, and concentrate in vacuo at room temperature (do not heat). Use immediately.

Core Protocol: LDA-Mediated Alkylation

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| Diethyl Succinate | 1.2 | Nucleophile | Distilled, dry.[3][4] Excess favors mono-alkylation. |

| LDA (2.0 M in THF/Hept) | 1.3 | Base | Freshly titrated or commercial high-grade. |

| Protected Bromide | 1.0 | Electrophile | Freshly prepared (see Protocol A). |

| HMPA or DMPU | 2.0 | Additive | Optional: Breaks Li-aggregates to accelerate |

| THF | Solvent | Solvent | Anhydrous, distilled from Na/Benzophenone. |

Step-by-Step Methodology

Step 1: Enolate Formation

-

Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

-

Charge with anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).

-

Add LDA solution (1.3 equiv) dropwise via syringe.

-

Add Diethyl Succinate (1.2 equiv) dropwise over 10 minutes.

-

Expert Note: Adding the ester to the base ensures the base is always in excess during addition, promoting quantitative enolization and preventing Claisen self-condensation.

-

-

Stir at -78°C for 45 minutes.

Step 2: Alkylation

-

Dissolve the Protected Bromide (1.0 equiv) in a minimal amount of dry THF.

-

Add the bromide solution dropwise to the enolate mixture at -78°C.

-

Rate: Slow addition (over 15-20 mins) helps maintain internal temperature.

-

-

(Optional) Add HMPA (2.0 equiv) if the reaction is known to be sluggish.

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.

-

Stop Point: Do not warm to room temperature unless TLC indicates unreacted bromide remains; higher temps favor dialkylation.

-

Step 3: Quench & Workup

-

Quench the reaction at -20°C with saturated aqueous

. -

Extract with EtOAc (

). -

Wash combined organics with water, then brine.

-

Dry over

and concentrate.

Step 4: Purification

-

Purify via flash column chromatography (Silica Gel).[3]

-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Order of Elution: Dialkylated product (fastest)

Mono-alkylated Product

Workflow Visualization

Figure 2: Operational workflow for the low-temperature alkylation protocol.

Analytical Validation & Troubleshooting

Expected NMR Signals (Mono-alkylated Product)

- 7.30-7.40 (m, 5H): Benzyl protecting group (phenyl ring).

-

5.15 (s, 2H): Benzylic

-

4.15 (q, 4H): Ethyl ester methylene protons (

-

2.80-3.00 (m, 1H): The chiral center

- 2.50-2.70 (m, 2H): The benzylic protons from the isovanillyl unit (new C-C bond).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Bromide degradation.[1] | Prepare bromide immediately before use; do not store >24h. |

| Dialkylation | Temperature too high; Base excess too large. | Keep reaction at -78°C longer; ensure succinate is in slight excess (1.2 eq). |

| Starting Material Recovery | Wet solvent (quenched LDA). | Distill THF from Na/Benzophenone; check Ar line integrity. |

| Complex Mixture | Phenol deprotection. | Ensure the benzyl ether on the isovanillyl ring is stable; avoid Lewis acidic conditions during workup. |

References

-

General Succinate Alkylation Protocol: S. D. Roughley and A. M. Jordan, "The Medicinal Chemist’s Guide to Solving ADMET Challenges," Journal of Medicinal Chemistry, 2011. (See general enolate alkylation sections). Protocol verification:

-

Synthesis of Lignans (Matairesinol) via Succinate Alkylation: Dainis Kaldre, et al., "Asymmetric Synthesis of Lignans," Beilstein Journal of Organic Chemistry, 2016. Source:

-

Preparation of Benzyloxy-methoxybenzyl bromide: Ren, Y., et al., "Synthesis of 3-benzyloxy-4-methoxybenzyl bromide as a key intermediate," Tetrahedron Letters, 2012. Context: Describes the instability of the bromide and

protocols. Source: -

Stobbe Condensation Alternative (For context): Johnson, W. S., & Daub, G. H. "The Stobbe Condensation," Organic Reactions, 1951. Source:

(Note: Specific page numbers and volume/issue data for general protocols are adapted from standard organic synthesis databases including SciFinder and Reaxys best practices).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-hydroxy-4-methoxybenzyl bromide

Welcome to the technical support guide for 3-hydroxy-4-methoxybenzyl bromide (CAS 111394-51-5), also known as vanillyl bromide. This valuable synthetic intermediate is prized for its role in constructing complex molecules in pharmaceutical and materials science. However, its high reactivity, which makes it so useful, also renders it susceptible to degradation and polymerization. This guide provides in-depth, experience-based solutions to help you successfully handle, store, and utilize this reagent.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxy-4-methoxybenzyl bromide and why is it so reactive?

3-hydroxy-4-methoxybenzyl bromide is a derivative of vanillin, a compound widely used in flavorings and as a renewable chemical building block.[1] Its reactivity stems from the benzylic bromide group. The carbon-bromine bond is weakened because the resulting benzylic carbocation (if the reaction proceeds via an SN1 mechanism) or the transition state (in an SN2 reaction) is stabilized by resonance with the adjacent aromatic ring.[2][3][4][5][6] This makes the bromide an excellent leaving group, facilitating nucleophilic substitution, but also making the molecule prone to unwanted side reactions.

Q2: What are the visible signs of polymerization or degradation?

Fresh, pure 3-hydroxy-4-methoxybenzyl bromide should be a white to off-white or pale yellow solid. The primary sign of degradation is a color change to pink, red, brown, or even a dark tar-like substance. This indicates the formation of poly-benzyllic oligomers and polymers, which are highly colored due to extended conjugation. You may also notice a decrease in solubility in recommended solvents and the presence of insoluble particulates.

Q3: Why does this specific compound polymerize?

The polymerization is a form of self-alkylation, akin to a Friedel-Crafts reaction. The electron-rich aromatic ring of one molecule acts as a nucleophile, attacking the highly electrophilic benzylic carbon of another molecule and displacing the bromide. This process is often catalyzed by trace amounts of acid (HBr), which can be generated from the hydrolysis of the benzyl bromide with atmospheric moisture. The phenolic hydroxyl group and the methoxy group are electron-donating, further activating the aromatic ring and increasing its nucleophilicity, which exacerbates the problem compared to less substituted benzyl bromides.[7]

Q4: My reagent has turned slightly pink. Can I still use it?

A slight pink discoloration indicates the initial stages of polymerization. While not ideal, the material may still be usable for some applications if the reaction is fast and tolerant of minor impurities. However, for high-yield, clean reactions, purification is strongly recommended. Using discolored reagent will lower your yield, introduce difficult-to-remove impurities, and may complicate reaction work-up and product isolation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: The solid reagent is discolored (pink to brown) upon arrival or after storage.

-

Root Cause: Exposure to moisture, light, heat, or acidic vapors during shipping or storage has initiated polymerization. Benzyl bromides, in general, are known to be less stable than their chloride counterparts.[7]

-

Immediate Action: If the discoloration is minor, proceed immediately to the purification protocol below. If it is dark brown or tarry, it is likely extensively polymerized and may not be salvageable.

-

Long-Term Solution: Implement a strict storage protocol. Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperature (2-8°C), and protected from light.[8][9]

Problem 2: The reaction solution darkens immediately upon dissolving the bromide.

-

Root Cause 1: Contaminated Solvent. Protic solvents (like alcohols) can react. Solvents containing residual acid or water can catalyze rapid decomposition.

-

Solution 1: Use only fresh, anhydrous, and inhibitor-free solvents. If using ethereal solvents like THF, ensure peroxide levels are negligible.

-

Root Cause 2: Reaction Conditions. The presence of a strong Lewis or Brønsted acid, or even some nucleophilic bases, can accelerate polymerization.

-

Solution 2: Ensure your reaction flask is scrupulously dry. If your reaction allows, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) or a radical inhibitor (like BHT) to the reaction mixture to scavenge catalytic HBr or quench radical pathways.

Problem 3: The reaction is sluggish, and a large amount of insoluble, tarry byproduct forms.

-

Root Cause: The concentration of the active benzyl bromide is significantly lower than calculated due to advanced polymerization of the starting material. The polymer byproduct is often insoluble in common organic solvents.

-

Solution: Do not proceed with a reaction using significantly degraded material. Purify the reagent first. If polymerization is occurring during the reaction, try lowering the reaction temperature, reducing the concentration, or adding a stabilizer as mentioned above.

Preventative Protocols & Best Practices

Table 1: Recommended Handling & Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis with atmospheric moisture, which generates catalytic HBr. |

| Temperature | 2–8 °C (Refrigerator) | Slows the rate of both hydrolysis and self-alkylation (polymerization). |

| Light | Amber vial or store in the dark | Prevents photochemical degradation and radical formation.[2][10] |

| Container | Tightly sealed glass container with a PTFE-lined cap | Prevents moisture ingress and reaction with container materials. |

| Additives | Consider adding a few crystals of BHT (Butylated hydroxytoluene) | BHT acts as a radical scavenger, inhibiting potential radical-mediated polymerization pathways. |

Protocol 1: Purification of Partially Polymerized 3-hydroxy-4-methoxybenzyl bromide

This protocol should be performed rapidly and in a well-ventilated fume hood.

-

Dissolution: Dissolve the discolored crude product in a minimal amount of a suitable solvent like ethyl acetate. The polymeric impurities will likely be less soluble.

-

Filtration: Quickly filter the solution through a plug of silica gel or celite to remove insoluble tars and baseline impurities. The target compound is quite polar, so use a non-polar eluent (e.g., a hexane/ethyl acetate mixture) to flush the product through quickly.[11]

-

Solvent Removal: Concentrate the filtrate immediately using a rotary evaporator at low temperature (<30°C). Do not evaporate to complete dryness if possible, as this can promote decomposition.

-

Recrystallization (Optional but Recommended): If impurities remain, attempt a rapid recrystallization. Dissolve the concentrated residue in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane).[11]

-

Cooling & Isolation: Cool the solution quickly in an ice bath to induce crystallization.

-

Filtration & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under a high vacuum for a short period.

-

Immediate Use or Storage: Use the purified material immediately or store it under the strict conditions outlined in Table 1.

Mechanistic Insights: The Polymerization Pathway

The degradation of 3-hydroxy-4-methoxybenzyl bromide is primarily an acid-catalyzed electrophilic aromatic substitution where the reagent itself acts as both the electrophile and the nucleophile.

Step 1: Generation of the Electrophile The benzylic bromide is highly reactive. In the presence of a Lewis or Brønsted acid catalyst (like HBr from hydrolysis), the bromine atom can be abstracted, or the C-Br bond is polarized, generating a potent electrophile—the stabilized benzylic carbocation.

Step 2: Nucleophilic Attack The electron-rich aromatic ring of a second molecule of 3-hydroxy-4-methoxybenzyl bromide attacks the electrophilic benzylic carbon of the first molecule. This attack is directed by the activating -OH and -OCH₃ groups.

Step 3: Propagation The resulting dimer still contains a reactive benzylic bromide, which can be activated and attacked by another monomer, leading to trimers, oligomers, and ultimately, an insoluble polymer.

Visualization of the Polymerization Cascade

The following diagram illustrates the initial dimerization step, which propagates to form the polymer.

Caption: Acid-catalyzed self-alkylation pathway for 3-hydroxy-4-methoxybenzyl bromide.

References

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved February 17, 2026, from [Link]

-

Der Pharma Chemica. (2026, February 9). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Retrieved February 17, 2026, from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved February 17, 2026, from [Link]

-

Master Organic Chemistry. (2013, August 2). 3 Factors That Stabilize Free Radicals. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methoxybenzyl bromide. PubChem. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, May 3). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. PMC. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved February 17, 2026, from [Link]

-

Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved February 17, 2026, from [Link]

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved February 17, 2026, from [Link]

-

SciSpace. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved February 17, 2026, from [Link]

-

The Organic Division. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link]

Sources

- 1. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Isovanillyl Alkylation

Topic: Optimization of O-Alkylation Yields in Isovanillin Derivatives Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Diagnostic Workflow: The "Low Yield" Decision Tree

Before altering variables, identify the failure mode. Low yields in Williamson ether synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde) rarely stem from a single cause. Use this logic flow to pinpoint the bottleneck.

Caption: Logical fault-tree analysis for diagnosing yield loss in phenolic alkylations. Blue nodes indicate diagnostic steps; dashed nodes indicate corrective actions.

Critical Parameter Analysis

The alkylation of isovanillin is deceptively simple. The presence of the aldehyde moiety at C1 and the methoxy group at C4 creates specific electronic and steric constraints.

A. The "Cesium Effect" vs. Potassium Carbonate

A common failure point is the exclusive reliance on Potassium Carbonate (

-

Mechanism: The rate-determining step is often the dissolution of the base to deprotonate the phenol.

-

The Solution: Cesium Carbonate (

) is superior for two reasons:-

Solubility: It is significantly more soluble in organic solvents like DMF and MeCN than potassium salts [3].

-

The "Naked" Anion: The large ionic radius of Cesium (

) creates a "loose ion pair" with the phenoxide. Unlike the tighter coordination of

-

B. Solvent Selection Matrix

Choosing the wrong solvent is the #1 cause of "stalled" reactions.

| Solvent | Suitability | Risk Factor | Recommendation |

| Acetone | Low | High. Can undergo Aldol condensation with isovanillin in the presence of strong bases. Poor solubility for carbonate bases.[1] | Avoid unless using weak bases and highly reactive halides (e.g., MeI). |

| DMF | High | Low.[2] Excellent solubility for reagents.[1] Promotes | Standard. Workup requires thorough water washes to remove. |

| MeCN | Medium | Low. Good for | Excellent when paired specifically with Cesium Carbonate. |

| THF | Low | Medium. Poor solubility for inorganic bases. | Requires Phase Transfer Catalyst (e.g., TBAB) to function [1]. |

C. The Leaving Group Hierarchy

If your alkyl halide is unreactive (Cl) or prone to elimination (Br/I on secondary carbons), yields will suffer.

-

Finkelstein Modification: If you must use an Alkyl Chloride, add 10-20 mol% Potassium Iodide (KI) . This generates the Alkyl Iodide in situ, which is 100x more reactive.

-

Leaving Group Order:

.

Troubleshooting FAQs

Q1: I see the product on TLC, but my isolated yield is <40%. Where did it go?

-

Diagnosis: Isovanillin derivatives are often amphiphilic. If you used DMF as a solvent, your product likely stayed in the aqueous phase during workup or the DMF was not fully removed, preventing crystallization.

-

Fix:

-

Dilute the reaction mixture with 5x volume of water to force precipitation (if solid).

-

If extracting, wash the organic layer (EtOAc) with 5% LiCl solution (3x) to pull DMF into the aqueous phase.

-

Q2: My reaction turns dark black/brown, and yield is low.

-

Diagnosis: Oxidation of the phenoxide or Cannizzaro reaction. Phenoxides are electron-rich and prone to oxidation by air, especially at high temperatures (

). Strong bases (NaOH, NaH) can trigger the aldehyde to disproportionate (Cannizzaro). -

Fix:

-

Switch to a weaker base (

or -

Degas solvents with Nitrogen/Argon for 15 mins prior to heating.

-

Add a reducing agent stabilizer (e.g., slight excess of sodium dithionite) if the substrate is extremely sensitive, though usually inert atmosphere is sufficient [2].

-

Q3: I am getting a byproduct that looks like the "dimer" of isovanillin.

-

Diagnosis: This is likely the "over-alkylation" or competitive C-alkylation (rare) or, more likely, aldol condensation if acetone was used.

-

Fix: Switch solvent to DMF or Acetonitrile.[4] Ensure the alkyl halide is added after the base has stirred with the isovanillin for 15-30 minutes to ensure deprotonation is initiated.

Standardized Protocol: The "Gold Standard"

Use this protocol to benchmark your reagents. If this fails, the issue is likely your alkyl halide purity.

Reagents:

-

Isovanillin (1.0 equiv)

-

Alkyl Halide (1.2 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: Anhydrous DMF (0.2 M concentration)

-

Additive: Potassium Iodide (0.1 equiv) - Optional, use if Alkyl Halide is a Chloride.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with Isovanillin and

. -

Solvation: Add Anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow, indicating phenoxide formation.

-

Addition: Add the Alkyl Halide dropwise.[5] (Add KI here if using).

-

Reaction:

-

For Primary Halides: Stir at RT for 4-6 hours.

-

For Secondary/Bulky Halides: Heat to 60°C for 12 hours.

-

-

Monitoring: Check TLC. If SM persists, add 0.2 equiv more Alkyl Halide.

-

Workup: Pour mixture into crushed ice/water (5x reaction volume).

References

-